Myxostiol

CAS No.:

Cat. No.: VC1867170

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O4 |

|---|---|

| Molecular Weight | 224.25 g/mol |

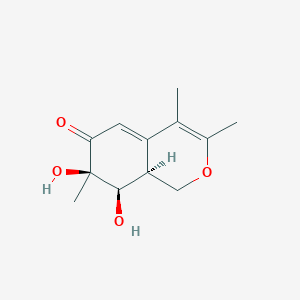

| IUPAC Name | (7R,8R,8aS)-7,8-dihydroxy-3,4,7-trimethyl-8,8a-dihydro-1H-isochromen-6-one |

| Standard InChI | InChI=1S/C12H16O4/c1-6-7(2)16-5-9-8(6)4-10(13)12(3,15)11(9)14/h4,9,11,14-15H,5H2,1-3H3/t9-,11-,12+/m1/s1 |

| Standard InChI Key | SFZUIGFAXCQTLI-JLLWLGSASA-N |

| Isomeric SMILES | CC1=C(OC[C@@H]2C1=CC(=O)[C@]([C@@H]2O)(C)O)C |

| Canonical SMILES | CC1=C(OCC2C1=CC(=O)C(C2O)(C)O)C |

Introduction

Discovery and Isolation

The discovery of Myxostiol occurred as part of investigations into bioactive compounds produced by the fungus Myxotrichum stipitatum. Researchers isolated Myxostiol alongside two other plant growth regulators: myxostiolide and clavatoic acid. The isolation process involved extraction from fungal cultures followed by purification using various chromatographic techniques. The compound was subsequently characterized using advanced spectroscopic methods including two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy .

The researchers employed a systematic approach to isolate these compounds, separating them based on their physical and chemical properties. The process required meticulous laboratory work to ensure the purity of the isolated compounds prior to structural characterization and biological testing. This rigorous approach was essential to accurately determine both the chemical structure and the biological activity of Myxostiol .

Biological Activity

Effects on Plant Growth

The biological activity of Myxostiol has been evaluated using standardized bioassay methods, specifically examining its effects on lettuce seedling growth. Research findings demonstrate that Myxostiol possesses significant growth-promoting properties, particularly on root development in lettuce seedlings. The compound exhibited concentration-dependent effects, with notable growth acceleration observed across a wide range of concentrations from 1 mg/L to 100 mg/L .

This growth-promoting activity distinguishes Myxostiol from the other compounds isolated from the same fungal source. While myxostiolide (compound 1) demonstrated inhibitory effects on tea pollen tube growth and clavatoic acid (compound 3) showed root growth inhibition in lettuce seedlings, Myxostiol uniquely promoted root growth, suggesting a different mechanism of action or molecular target in plant tissues .

Bioassay Results

The biological evaluation of Myxostiol utilized established bioassay methods involving lettuce seedlings as a model system. These bioassays are standardized approaches for assessing plant growth regulators and provide reproducible, quantitative data on growth effects. The table below summarizes the key findings regarding Myxostiol's biological activity compared to the other compounds isolated from Myxotrichum stipitatum:

| Compound | Test System | Concentration | Observed Effect | Effect Magnitude |

|---|---|---|---|---|

| Myxostiol (2) | Lettuce seedlings | 1-100 mg/L | Root growth acceleration | Positive growth promotion across concentration range |

| Myxostiolide (1) | Tea pollen | 100 mg/L | Pollen tube growth inhibition | Reduced to 14% of control |

| Clavatoic acid (3) | Lettuce seedlings | 100 mg/L | Root growth inhibition | Reduced to 52% of control |

This comparative analysis highlights the unique growth-promoting properties of Myxostiol in contrast to the inhibitory effects of the other isolated compounds. The stimulatory effect on root growth across a broad concentration range suggests that Myxostiol could have potential applications in promoting plant development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume